2-Azabicyclo[2.1.1]hexane-1-carbonitrile
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Overview
Description
2-Azabicyclo[211]hexane-1-carbonitrile is a nitrogen-containing bicyclic compound characterized by its unique structural rigidity and high strain energy
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Azabicyclo[2.1.1]hexane-1-carbonitrile typically involves the cycloaddition of azabicyclo[1.1.0]butanes with nitriles under photochemical conditions . This method leverages a polar-radical-polar relay strategy to overcome the challenges associated with the direct single electron reduction of azabicyclo[1.1.0]butanes . Another approach involves the intramolecular displacement of a primary alkyl chloride with tert-butylsulfinamide to form the bicyclic ring system .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the batchwise, multigram preparation of related compounds like 2-Azabicyclo[2.1.1]hexane hydrochloride suggests that similar scalable methods could be applied .
Chemical Reactions Analysis
Types of Reactions
2-Azabicyclo[2.1.1]hexane-1-carbonitrile undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by common oxidizing agents, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions typically involve hydrogenation or the use of reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the nitrile group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide.
Reduction: Lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Sodium hydride or other strong bases.
Major Products
The major products formed from these reactions include various substituted azabicyclo compounds, which can be further functionalized for specific applications .
Scientific Research Applications
2-Azabicyclo[2.1.1]hexane-1-carbonitrile has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Acts as a bioisostere in the design of enzyme inhibitors and receptor ligands.
Industry: Utilized in the development of new materials with unique mechanical properties
Mechanism of Action
The mechanism of action of 2-Azabicyclo[2.1.1]hexane-1-carbonitrile involves its interaction with molecular targets through its rigid bicyclic structure. This rigidity allows for precise spatial orientation of functional groups, enhancing binding affinity and specificity to target molecules. The compound can act as an electrophile in ring-opening reactions with various nucleophiles, facilitating the formation of new chemical bonds .
Comparison with Similar Compounds
Similar Compounds
2-Azabicyclo[2.1.1]hexane: Lacks the nitrile group but shares the same bicyclic structure.
1-Azabicyclo[2.1.1]hexane: Another nitrogen-containing bicyclic compound with similar structural features.
Bicyclo[2.1.1]hexane: A non-nitrogen analog that serves as a structural isostere.
Uniqueness
2-Azabicyclo[2.1.1]hexane-1-carbonitrile is unique due to its nitrile functional group, which imparts distinct chemical reactivity and potential for further functionalization. This makes it a valuable compound in the synthesis of complex molecules and in medicinal chemistry .
Properties
IUPAC Name |
2-azabicyclo[2.1.1]hexane-1-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2/c7-4-6-1-5(2-6)3-8-6/h5,8H,1-3H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TXYQOVFWQFXQQU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC1(NC2)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
108.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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